2-(Dibenzylcarbamoyl)benzoic acid
Description
2-(Dibenzylcarbamoyl)benzoic acid is a benzoic acid derivative featuring a dibenzylcarbamoyl group (-CON(Bn)₂, where Bn = benzyl) at the 2-position of the aromatic ring. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity due to the two benzyl groups, which influence solubility, reactivity, and intermolecular interactions. The dibenzyl substitution likely enhances steric hindrance and reduces hydrogen-bonding capacity compared to simpler analogs, impacting crystallization behavior and biological interactions.
Properties
Molecular Formula |
C22H19NO3 |
|---|---|
Molecular Weight |
345.4g/mol |
IUPAC Name |
2-(dibenzylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C22H19NO3/c24-21(19-13-7-8-14-20(19)22(25)26)23(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,25,26) |
InChI Key |
NVRSHPQVYMJOAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula (C₂₂H₁₉NO₃).
- Lipophilicity and Solubility: The dibenzyl group in this compound increases hydrophobicity compared to mono-benzyl or unsubstituted analogs. This reduces aqueous solubility but enhances compatibility with organic solvents or lipid bilayers, akin to dioctadecyl derivatives .
Table 2: Interaction Data for Selected Analogs
*From molecular docking studies ().
- Extraction Efficiency : Benzoic acid derivatives with smaller substituents (e.g., -OH, -OCH₃) exhibit higher distribution coefficients (m) in emulsion liquid membranes (ELM) due to balanced hydrophobicity and solubility . The dibenzylcarbamoyl group’s bulk likely reduces m, slowing extraction kinetics.
- Receptor Binding : Substituents like methoxy or methyl groups on benzoyl analogs enhance binding to T1R3 receptors via hydrophobic pockets, whereas dibenzylcarbamoyl’s steric bulk may impede such interactions .
Solid-State Behavior
- Atropisomerism: Unlike dicyano-substituted benzoic acids (), the dibenzylcarbamoyl group lacks rotational restrictions, minimizing conformational isomerism.
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